This compound is cataloged under the Chemical Abstracts Service (CAS) number 1343197-66-9, with a molecular formula of CHNO and a molecular weight of 206.20 g/mol. It is identified in various chemical databases, including PubChem and Sigma-Aldrich, which provide insights into its synthesis and properties .
The synthesis of 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid typically involves several steps, including cyclization reactions. One common method includes the reaction of appropriate precursors such as pyridine derivatives with oxopyrrolidine intermediates under acidic or basic conditions.
The specific reaction conditions, such as temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the final product.
The molecular structure of 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid features:
5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid can participate in various chemical reactions:
These reactions highlight its versatility as a building block for more complex organic compounds .
5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid has several potential applications:
These applications underscore its significance in both academic research and pharmaceutical development .
Pyrrolidinone—a saturated, five-membered lactam—delivers critical advantages in drug design. Its non-planar ring exhibits pseudorotation, enabling dynamic 3D conformations that enhance binding to biological targets with complex topographies [1] [6]. Compared to aromatic pyrrole, pyrrolidinone offers superior hydrogen-bonding capacity (pKBHX = 2.59 vs. 0.15) and improved aqueous solubility (LogS = 0.854), attributable to its sp³-hybridized carbons and tertiary amide [6]. Physicochemical analyses reveal pyrrolidinone’s balanced lipophilicity profile (LogP = 0.459) and significant polar surface area (PSA = 16.464 Ų), supporting cell permeability and oral bioavailability [6]. Clinically, pyrrolidinone derivatives feature prominently in 37 FDA-approved drugs, spanning anticonvulsants (e.g., ethosuximide), nootropics (nebracetam), and proteasome inhibitors (salinosporamide A) [1] [2]. The scaffold’s stereogenic centers further enable enantioselective interactions with biological targets, as demonstrated by GPR40 agonists where (R,R)-stereochemistry conferred 10-fold greater potency than (S,S)-counterparts against diabetes targets [1].
The pyridine-3-carboxylic acid (nicotinic acid) moiety introduces complementary pharmacological properties. This heteroaromatic system provides metal-chelating capability via its nitrogen atom, while the carboxylic acid enables salt formation for solubility optimization and target recognition through ionic or hydrogen bonding [3] [5]. Hybridization with pyrrolidinone merges aliphatic saturation with aromatic planarity, yielding molecules with multimodal target interactions. Computational profiling of 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid predicts a collision cross-section (CCS) of 142.7 Ų ([M+H]⁺ adduct), indicating significant 3D character [5]. Its calculated dipole moment (∼2–3 D) further suggests polarity conducive to aqueous dissolution and protein binding. Structurally analogous hybrids, such as 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, exhibit potent antimicrobial and anticancer activities, validating this design paradigm [4].
The compound’s structural features align with therapeutic imperatives against drug-resistant pathogens and oncology targets. Pyrrolidinone derivatives demonstrate broad-spectrum activity against multidrug-resistant (MDR) Gram-positive bacteria—including methicillin-resistant Staphylococcus aureus (MRSA), linezolid-resistant S. aureus, and vancomycin-intermediate strains—with MIC values as low as 2 µg/mL [2] [4]. Against fungi, analogues like 5-nitrothiophene-functionalized pyrrolidinones inhibit azole-resistant Aspergillus fumigatus (TR34/L98H mutants) and emergent Candida auris lineages (MIC = 16 µg/mL) [4]. In oncology, pyrrolidinone–azole conjugates exhibit selective cytotoxicity in A549 lung adenocarcinoma cells, attributable to proteasome inhibition or induction of oxidative stress [2] [4]. The carboxylic acid moiety enables further derivatization into prodrugs or targeted conjugates, enhancing therapeutic applicability against these high-priority indications.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5